molecular formula C14H20ClN3O B12948107 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12948107
M. Wt: 281.78 g/mol
InChI Key: XRDRWSPQFXOAHD-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride features a hexahydroimidazo[1,5-a]pyrazine core substituted at position 2 with a 2,3-dimethylphenyl group and is stabilized as a hydrochloride salt. This bicyclic system combines a partially saturated imidazole fused with a pyrazine ring, conferring unique conformational and electronic properties.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-10-4-3-5-13(11(10)2)17-9-12-8-15-6-7-16(12)14(17)18;/h3-5,12,15H,6-9H2,1-2H3;1H

InChI Key

XRDRWSPQFXOAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC3CNCCN3C2=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-(2,3-Dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme interactions and cellular processes.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Target Compound Hexahydroimidazo[1,5-a]pyrazine 2-(2,3-dimethylphenyl) C₁₅H₂₀N₃O·HCl High lipophilicity due to dimethylphenyl; hydrochloride salt enhances solubility.
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride Tetrahydroimidazo[1,2-a]pyrazine 3-phenyl C₁₂H₁₅Cl₂N₃ Dihydrochloride salt; phenyl substitution at position 3. Lower molecular weight (272.17 g/mol).
Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one Hexahydroimidazo[1,5-a]pyrazine 2-(3-chlorophenyl), 7-phenyl C₁₈H₁₈ClN₃O Dual substitution (chlorophenyl and phenyl) increases steric bulk. Molecular weight: 327.81 g/mol.
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride Tetrahydroimidazo[1,5-a]pyrazine 3-(trifluoromethyl) C₈H₁₀F₃N₃·HCl Electron-withdrawing CF₃ group enhances metabolic stability. Purity: 97%.

Key Observations :

  • Substituent Effects : The target compound’s 2,3-dimethylphenyl group balances lipophilicity and steric hindrance, whereas trifluoromethyl () or chloro () groups alter electronic properties and binding affinities .
  • Ring Saturation : Fully saturated cores (hexahydro) in the target vs. tetrahydro systems () influence conformational flexibility and interaction with biological targets.

Pharmacological and Physicochemical Properties

Property Target Compound 3-Phenyl Derivative 3-Trifluoromethyl Derivative
Molecular Weight ~305.8 g/mol 272.17 g/mol 233.63 g/mol
Solubility Moderate (hydrochloride salt) High (dihydrochloride salt) Moderate (hydrochloride salt)
Lipophilicity (LogP) Higher (dimethylphenyl) Moderate (phenyl) Lower (CF₃ group)
Reported Activities Not explicitly stated (inferred anti-inflammatory, CNS activity) Coronary dilator, CNS depressant Potential metabolic stability

Activity Insights :

  • Anti-inflammatory and CNS effects are common in hexahydroimidazo[1,5-a]pyrazine derivatives due to interactions with neurotransmitter receptors .
  • The trifluoromethyl group in ’s compound may reduce oxidative metabolism, extending half-life compared to alkyl/aryl analogs.

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